![molecular formula C15H15N3O4 B2674738 N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034436-52-5](/img/structure/B2674738.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a bifuran unit, a pyrazole ring, and a carboxamide group. Bifuran is a type of organic compound that consists of two furan rings . Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Carboxamides are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The bifuran unit in the compound suggests that it may have interesting electronic properties due to the conjugated pi-electron system present in the furan rings .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present in the molecule. For instance, the carboxamide group might undergo hydrolysis, and the bifuran unit might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties are determined by the structure of the compound and the functional groups present.Scientific Research Applications
Synthesis and Characterization
Research into pyrazole derivatives, such as N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, often focuses on their synthesis and structural characterization. For example, studies have shown the synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through various chemical reactions. These compounds have been characterized using techniques like NMR, mass spectra, FT-IR, and X-ray crystallography to confirm their structures and investigate their properties (Ashraf S. Hassan et al., 2014; K. Kumara et al., 2018) (Hassan et al., 2014) (Kumara et al., 2018).
Cytotoxicity Studies
Pyrazole derivatives are also being investigated for their cytotoxic activities against various cancer cell lines. This includes screening for in vitro cytotoxic activity against cells like Ehrlich Ascites Carcinoma (EAC) and studying the structure-activity relationships to identify potent compounds for cancer treatment (Ashraf S. Hassan et al., 2014; Ashraf S. Hassan et al., 2015) (Hassan et al., 2014) (Hassan et al., 2015).
Antimicrobial Activities
The antimicrobial potential of pyrazole derivatives is another area of interest, where compounds are tested against various bacterial and fungal strains. This research aims to identify new therapeutic agents that can combat resistant microbial infections (M. Aytemir et al., 2003) (Aytemir et al., 2003).
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazole derivatives helps in designing more effective and selective compounds for various biological applications. Studies focus on modifying structural components to investigate their impact on biological activity and binding affinity to specific receptors or targets (R. Lan et al., 1999) (Lan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-18-9-11(15(17-18)20-2)14(19)16-8-10-5-6-13(22-10)12-4-3-7-21-12/h3-7,9H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNDEFWEAPWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

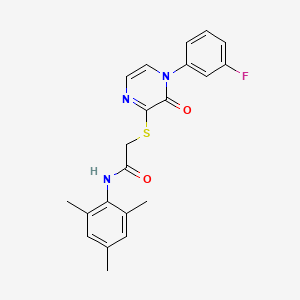
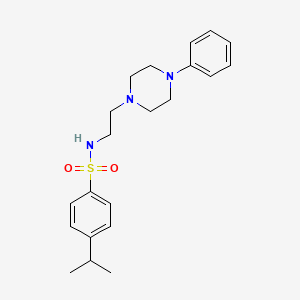
![Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2674660.png)
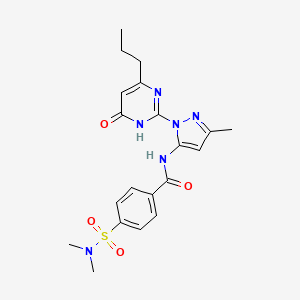
![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)

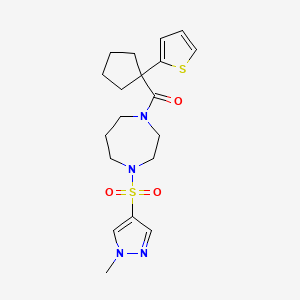
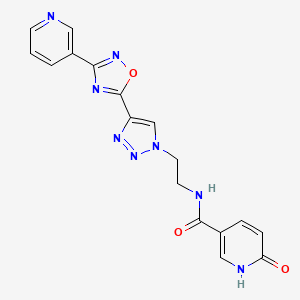
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2674670.png)

![1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone](/img/structure/B2674672.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)
![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)